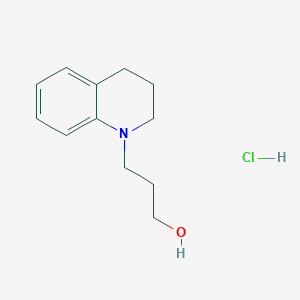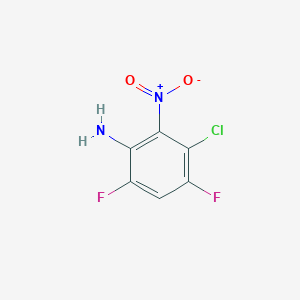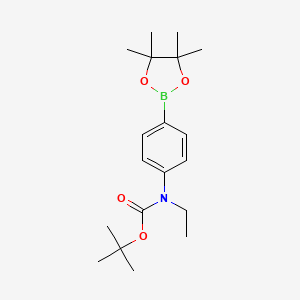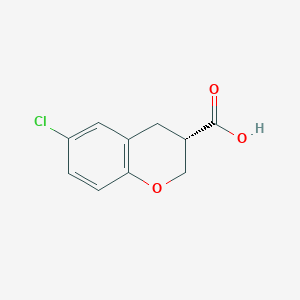
3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Reduction: The quinoline ring is then reduced to form the 3,4-dihydroquinoline derivative.
Alkylation: The 3,4-dihydroquinoline is alkylated with a suitable alkylating agent to introduce the propanol group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can further reduce the quinoline ring or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the propanol chain are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring or the propanol chain.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
3,4-Dihydroquinoline: A reduced form of quinoline with similar properties.
Propanol Derivatives: Compounds with a propanol group that may have similar chemical reactivity.
Uniqueness
3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is unique due to the combination of the quinoline ring and the propanol chain, which may confer specific biological activities or chemical reactivity not seen in other compounds.
Propriétés
Numéro CAS |
89316-66-5 |
|---|---|
Formule moléculaire |
C12H18ClNO |
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13;/h1-2,5,7,14H,3-4,6,8-10H2;1H |
Clé InChI |
CNSONERIIIYTIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)CCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)









![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
